3,5-Diethenyl-pyridine
Description
3,5-Diethenyl-pyridine is a pyridine derivative featuring two ethenyl (-CH=CH₂) groups at the 3- and 5-positions of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
36691-18-6 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3,5-bis(ethenyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-9(4-2)7-10-6-8/h3-7H,1-2H2 |
InChI Key |
SKXVLNBDHPLAIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CN=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethenyl-pyridine typically involves the functionalization of pyridine derivatives. One common method is the cross-coupling reaction of 3,5-dibromopyridine with ethenylboronic acid using a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethenyl-pyridine undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethenyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,5-diformylpyridine or 3,5-dicarboxypyridine.
Reduction: Formation of 3,5-diethenylpiperidine.
Substitution: Formation of 3,5-dihalopyridine derivatives.
Scientific Research Applications
3,5-Diethenyl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,5-Diethenyl-pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Substituent Effects :
Compound Substituents Molecular Weight (g/mol) Key Electronic Features 3,5-Diethenyl-pyridine -CH=CH₂ (×2) ~131.16 Electron-rich due to π-conjugation 3,5-Diacetylpyridine -COCH₃ (×2) 178.19 Electron-withdrawing, polar 3,5-Dimethylpyridine -CH₃ (×2) 107.15 Moderately electron-donating 3,5-Di-1-pyrenylpyridine Pyrenyl (×2) 479.57 Bulky, aromatic, π-extended Crystallographic Data :
The crystal structure of 2,6-diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile reveals envelope conformations and intramolecular N-H⋯N hydrogen bonding, stabilizing the structure . Similar conformational flexibility may exist in this compound, though steric hindrance from ethenyl groups could alter packing efficiency.
Spectroscopic Characterization
¹H NMR Trends :
- 3,5-Disubstituted pyrrolo[2,3-b]pyridines exhibit deshielded aromatic protons (δ 8.36–9.19 ppm) due to electron-withdrawing substituents .
- In contrast, this compound would display characteristic vinyl proton signals near δ 5–6 ppm (doublets) and aromatic protons upfield (δ 7–8 ppm) due to electron-donating ethenyl groups.
¹³C NMR and Mass Spectrometry : Nicotinamide-functionalized analogs show carbonyl carbons at δ ~163 ppm and [M+H]+ peaks matching calculated masses (e.g., 315.1237 for C19H14N4O) . For this compound, sp² carbons (vinyl and pyridine) would dominate the ¹³C NMR spectrum.
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